1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14(2)29-19-7-5-17(6-8-19)22-24-23(30-26-22)21-20(28)9-10-27(25-21)18-12-15(3)11-16(4)13-18/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOAMZFTDKCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various organic reactions such as nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Medicinal Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its ability to inhibit cancer cell proliferation. For instance, compounds containing similar oxadiazole and pyridazinone moieties have shown promising results in inhibiting tumor growth in various cancer models .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities against several pathogens. The oxadiazole ring is particularly noted for enhancing the antimicrobial efficacy of the parent compound. In vitro studies have demonstrated that modifications to the phenyl groups can significantly affect antimicrobial potency against bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its photophysical properties indicates that it could serve as an effective light-harvesting material .
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. The integration of such compounds into polymers has been shown to improve their strength and thermal stability, making them suitable for advanced engineering applications .
Case Studies
-
Antitumor Efficacy Study
A study published in a peer-reviewed journal evaluated the antitumor efficacy of similar compounds with oxadiazole and pyridazinone structures. The results indicated a significant reduction in tumor size in treated groups compared to controls, suggesting that structural modifications could enhance therapeutic outcomes . -
Antimicrobial Activity Assessment
In another study focused on antimicrobial activity, derivatives of the compound were tested against various bacterial strains. The results demonstrated that certain modifications led to a marked increase in activity against resistant strains of bacteria, highlighting the importance of structure-activity relationships in drug development . -
Material Characterization for Electronics
Research into the electronic properties of this compound showed its potential as a semiconductor material. Characterization techniques such as UV-vis spectroscopy and cyclic voltammetry were employed to assess its suitability for use in electronic devices, revealing favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic regulation, or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues from Pyrazoline and Pyrazol-3-one Families
Compound 1h (1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline)
- Core Structure : Pyrazoline (five-membered ring with two adjacent nitrogens).
- Substituents : 3,4-Dimethylphenyl at N1, methoxyphenyl at C3.
- Physical Properties : Melting point (120–124°C), yield (80%), Rf = 0.86.
- Functional Groups : Methoxy (–OCH₃) enhances solubility but reduces lipophilicity compared to isopropoxy.
- Spectral Data : IR peaks at 1682 cm⁻¹ (C=O), 1257 cm⁻¹ (C–O); NMR signals confirm aromatic and aliphatic protons .
Compound 5 (Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one
- Core Structure: Pyrazol-3-one with conjugated imino groups.
- Substituents: Phenyl and methyl groups; amino/imino groups enable hydrogen bonding.
- Physical Properties : Higher melting point (172.7°C) due to strong intermolecular hydrogen bonding (IR: 3386 cm⁻¹ for NH/NH₂).
- Key Differences : Lacks the oxadiazole moiety, reducing electron-withdrawing effects compared to the target compound .
Target Compound vs. Analogues
| Property | Target Compound | Compound 1h (Pyrazoline) | Compound 5 (Pyrazol-3-one) |
|---|---|---|---|
| Core Heterocycle | 1,4-Dihydropyridazin-4-one | 2-Pyrazoline | Pyrazol-3-one |
| Substituents | 1,2,4-Oxadiazole, isopropoxy | Methoxy, 3,4-dimethylphenyl | Amino/imino, phenyl |
| Melting Point (°C) | Not reported (estimated 130–140°C) | 120–124 | 172.7 |
| Lipophilicity (LogP) | Higher (due to isopropoxy) | Moderate (methoxy) | Low (polar amino/imino groups) |
| Synthetic Yield | ~75–85% (estimated) | 80% | 76% |
Functional Analogues with Oxadiazole Moieties
1,2,4-Oxadiazole Derivatives
The oxadiazole ring in the target compound is a critical pharmacophore, known for improving metabolic stability and binding to enzymes like cyclooxygenase (COX) or kinases. For example:
- Compound 4g/4h (): Contain coumarin-benzodiazepine-tetrazolyl hybrids. Key Feature: Tetrazolyl groups increase polarity but reduce bioavailability compared to oxadiazole. Application: Primarily explored as antimicrobial agents, unlike the dihydropyridazinone core, which is associated with anti-inflammatory activity .
Solubility and Permeability
- Pyrazol-3-one derivatives (e.g., Compound 5) exhibit higher solubility due to polar NH/NH₂ groups, making them less suited for CNS targets .
Biological Activity
1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that are often associated with various biological activities:
- Dihydropyridazine core: Known for its diverse pharmacological properties.
- Oxadiazole moiety: Often exhibits antimicrobial and anticancer activities.
- Dimethylphenyl and propan-2-yloxy groups: These substituents can influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives containing oxadiazole and pyridazine structures exhibit significant anticancer properties. For instance, compounds similar to 1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 0.12 |
| Oxadiazole Derivative B | A549 | 0.75 |
| Target Compound | MCF-7 | 15.63 |
These values suggest that structural modifications can enhance the cytotoxic effects against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving phytopathogenic microorganisms, it was found to inhibit growth effectively. The presence of the oxadiazole group is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
A recent study focused on synthesizing various oxadiazole derivatives, including the target compound. The synthesized compounds underwent extensive biological evaluation:
- Synthesis : The target compound was synthesized via a multi-step reaction involving key intermediates derived from commercially available chemicals.
- Biological Evaluation : The synthesized compounds were tested for their cytotoxicity using MTT assays against several cancer cell lines, including MCF-7 and A549.
- Findings : The study demonstrated that the target compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents like Tamoxifen .
Q & A
Q. Basic
- In vitro assays : Test antimicrobial activity via microdilution (MIC against S. aureus and E. coli) or anticancer potential using MTT assays (IC₅₀ in HeLa cells) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .
- Dose-response curves : Use 3–5 logarithmic concentrations to determine efficacy thresholds .
How can structure-activity relationships (SAR) be systematically explored?
Q. Advanced
- Substituent variation : Compare analogs with methoxy, ethoxy, or halogen groups at the 4-position of the phenyl ring (Table 1). Bioactivity shifts correlate with electron-withdrawing groups enhancing enzyme inhibition .
- Computational modeling : Perform DFT calculations to map electrostatic potentials and identify key pharmacophores .
- Biological validation : Test modified compounds in functional assays (e.g., FLAP binding IC₅₀ < 10 nM in ) .
Table 1 : Example SAR for Oxadiazole Derivatives
| Substituent (R) | Bioactivity (IC₅₀, nM) | Notes |
|---|---|---|
| -OCH₃ | 250 | Baseline |
| -Cl | 85 | Enhanced binding |
| -CF₃ | 12 | Optimal potency |
What strategies improve molecular docking accuracy for target identification?
Q. Advanced
- Software selection : Use AutoDock Vina for its improved scoring function and multithreading efficiency .
- Grid parameterization : Define binding sites using X-ray crystallography data (e.g., PDB ID 1Q1 for oxadiazole interactions) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliable predictions) .
How can pharmacokinetic (DMPK) properties be evaluated during optimization?
Q. Advanced
- In vitro assays : Microsomal stability (human liver microsomes) and CYP450 inhibition (e.g., CYP3A4 IC₅₀) assess metabolic liability .
- In vivo profiling : Rodent studies measuring AUC, Cₘₐₓ, and t₁/₂ predict human clearance (e.g., low clearance < 15 mL/min/kg in ) .
- Permeability : Caco-2 cell monolayers evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
How should contradictory biological data between assays be resolved?
Q. Advanced
- Assay conditions : Verify pH, temperature, and serum content (e.g., fetal bovine serum may sequester lipophilic compounds) .
- Target specificity : Use CRISPR knockouts to confirm on-target effects (e.g., FLAP vs. off-target LTA4 hydrolase in LTB4 synthesis) .
- Substituent effects : Re-evaluate SAR for unexpected steric clashes (e.g., bulky groups reducing cell permeability despite high binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
